5-(4-butoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
- Alkylation of the phenol with butyl bromide yields the butyloxy group.
- Methylation of the phenol using dimethyl sulfate or diazomethane introduces the methoxy group.
Industrial Production
The industrial-scale synthesis typically involves optimized versions of the above steps, ensuring high yield and purity.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Formation of the Pyrrol-2-one Ring
- Start with a suitable precursor containing the pyrrole ring.
- Introduce the fluorophenylcarbonyl group via a Friedel-Crafts acylation reaction.
- Cyclize the compound to form the pyrrol-2-one ring.
Chemical Reactions Analysis
This compound participates in various reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Major Products: These reactions lead to derivatives with altered functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure makes it a potential ligand for transition metal catalysts.
Organic Synthesis: It serves as a building block for more complex molecules.
Biology and Medicine:
Anticancer Properties: Research suggests that derivatives of this compound exhibit antiproliferative effects against cancer cells.
Anti-inflammatory Activity: The hydroxy group may modulate inflammation pathways.
Industry:
Pharmaceuticals: The compound inspires drug discovery efforts.
Agrochemicals: It could find applications in crop protection.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related pyrrol-2-ones and phenyl-substituted compounds.
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Properties
Molecular Formula |
C26H25FN2O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4Z)-5-(4-butoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25FN2O6/c1-4-5-12-34-19-11-8-17(14-20(19)33-3)23-22(24(30)16-6-9-18(27)10-7-16)25(31)26(32)29(23)21-13-15(2)35-28-21/h6-11,13-14,23,30H,4-5,12H2,1-3H3/b24-22- |
InChI Key |
ASXDNCNCBHPMHY-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NOC(=C4)C)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NOC(=C4)C)OC |
Origin of Product |
United States |
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